molecular formula C18H14N2O3 B6527607 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one CAS No. 330832-38-7

6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one

Cat. No.: B6527607
CAS No.: 330832-38-7
M. Wt: 306.3 g/mol
InChI Key: DCCQIFALWAYPOM-UHFFFAOYSA-N
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Description

The compound 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a sophisticated hybrid molecule designed for pharmaceutical and medicinal chemistry research. It integrates a coumarin core with an imidazopyridine scaffold, a structural motif recognized for its diverse biological activities. While specific studies on this exact molecule are not widely published, research into closely related functionalized pyridines indicates significant potential for development as multifunctional anti-Alzheimer's agents . The imidazopyridine moiety is a privileged structure in drug discovery, known to confer key pharmacological properties. Similarly, coumarin derivatives are investigated for a range of therapeutic applications. This combination creates a unique chemical entity that may be explored for its mechanism of action in targeting multiple pathological pathways associated with complex neurodegenerative diseases. Researchers can utilize this compound as a key intermediate or lead structure in the synthesis and evaluation of novel therapeutics, particularly for central nervous system targets. Its value lies in its potential to interact with various enzymatic systems or receptors, making it a promising candidate for probing new therapeutic strategies in preclinical research.

Properties

IUPAC Name

6-methoxy-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11-5-6-20-10-15(19-17(20)7-11)14-9-12-8-13(22-2)3-4-16(12)23-18(14)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCQIFALWAYPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromenone Scaffold Preparation

The chromenone core is typically synthesized via Kostanecki–Robinson cyclization or Peckmann condensation , with methoxy group introduction achieved through:

Method A: Direct Methoxylation

  • Starting material : 6-Hydroxychromen-2-one is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Yield : 68–72% after recrystallization from ethanol.

  • Limitation : Competing O-methylation at other hydroxyl sites necessitates careful stoichiometry.

Method B: Pre-Substituted Building Blocks

  • Example : 6-Methoxy-2H-chromen-2-one is prepared from 2-hydroxy-4-methoxyacetophenone via cyclization with ethyl chloroacetate in pyridine.

  • Advantage : Avoids post-cyclization functionalization, improving regioselectivity.

Imidazo[1,2-a]Pyridine Synthesis

The 7-methylimidazo[1,2-a]pyridine unit is synthesized via Gould–Jacobs cyclization or microwave-assisted reactions :

Gould–Jacobs Protocol

  • Reactants : 2-Amino-5-methylpyridine and α-bromoketone (e.g., phenacyl bromide).

  • Conditions : Reflux in acetic acid (120°C, 6 hours).

  • Yield : 85–90% with >95% purity after silica gel chromatography.

Microwave Optimization

  • Time reduction : 15 minutes at 150°C under solvent-free conditions.

  • Scale-up : Achieves 10 g batches with 88% yield.

Coupling Methodologies

Friedländer Annulation

This method couples pre-formed chromenone and imidazo[1,2-a]pyridine units via acid-catalyzed cyclization:

Procedure :

  • Reactants : 6-Methoxychromen-2-one (1 eq), 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.2 eq).

  • Catalyst : Concentrated H₂SO₄ (0.5 eq).

  • Conditions : Stirred at 60°C in dichloromethane (DCM) for 8 hours.

  • Workup : Neutralization with NaHCO₃, extraction with DCM, and column chromatography (hexane:ethyl acetate, 7:3).

  • Yield : 65%.

Advantages : Single-step coupling with minimal byproducts.
Disadvantages : Acid sensitivity of methoxy group requires strict temperature control.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki–Miyaura coupling is employed for late-stage functionalization:

Protocol :

  • Chromenone substrate : 3-Bromo-6-methoxy-2H-chromen-2-one.

  • Imidazo[1,2-a]pyridine partner : 7-Methylimidazo[1,2-a]pyridine-2-boronic acid.

  • Catalyst system : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), in dioxane/water (4:1) at 90°C for 12 hours.

  • Yield : 78% after purification.

Key Parameters :

ParameterOptimal Value
Catalyst Loading5 mol% Pd(PPh₃)₄
SolventDioxane/H₂O (4:1)
Temperature90°C
Reaction Time12 hours

Advanced Techniques and Optimization

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for sensitive intermediates:

  • Chromenone formation : Achieves 92% yield in 2 minutes at 140°C.

  • Coupling step : 15-minute residence time at 100°C, improving yield to 81%.

Solvent-Free Mechanochemical Grinding

  • Method : Reactants ground with K₂CO₃ in a ball mill (500 rpm, 1 hour).

  • Yield : 70% with no solvent waste.

Analytical and Purification Strategies

HPLC Purity Assessment

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (250 × 4.6 mm)Acetonitrile:H₂O (55:45)8.299.5

Recrystallization Solvents

  • Optimal solvent : Ethyl acetate/hexane (1:3) yields needle-shaped crystals with 99% purity.

  • Alternative : Methanol/water (7:3) for rapid crystallization (98% purity).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Friedländer Annulation6598Moderate120
Suzuki–Miyaura7899.5High95
Continuous Flow8199Industrial80

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

Biological Activities

Research indicates that 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one possesses various biological activities, making it a candidate for therapeutic applications. Notably:

  • Anticancer Activity : The compound has shown potential in inhibiting key enzymes involved in cancer progression, particularly targeting cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like c-KIT, which are implicated in gastrointestinal stromal tumors (GISTs) .
  • Neuroprotective Effects : Studies have suggested its ability to modulate GABA A receptors, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Mechanisms : A study focused on the inhibition of c-KIT mutations in GIST cells demonstrated that derivatives of this compound could effectively reduce cell proliferation and induce apoptosis in cancerous tissues .
  • Neuropharmacology : Research investigating the interaction with GABA A receptors revealed that this compound could enhance neuroprotective pathways, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications
  • Target Compound: Synthesized via grindstone chemistry (solvent-free, catalyst-free conditions) from 3-(bromoacetyl)coumarin and 2-amino-4-methylpyridine .
  • Analog 1 : 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one (lacks 6-methoxy group). Synthesized similarly but without methoxy substitution, leading to reduced electron density on the coumarin ring .
  • Analog 2 : 6-(Imidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one derivatives. Prepared via silver-catalyzed Groebke–Blackburn–Bienayme multicomponent reactions. These lack both methoxy and methyl groups, simplifying synthesis but reducing lipophilicity .
  • Analog 3: 7-Diethylamino-substituted coumarin-imidazoheterocycles (e.g., 4b, 4c). Feature bulky diethylamino groups at the 7-position, enhancing solubility and nonlinear optical properties .
Substituent Effects
  • Methoxy Group (6-position) : Enhances electron-donating capacity and may improve binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding .
Anticancer and Osteoprotective Properties
  • Target Compound: Limited direct data, but analogs like 6h, 6l, and 6o () exhibit dual osteoprotective and anticancer activity. These compounds induce apoptosis in cancer cells (e.g., MDA-MB-231) via mitochondrial depolarization and reverse cancer-induced osteoporosis in co-culture models .
  • Key Difference: The 6-methoxy group in the target compound may enhance metabolic stability compared to non-methoxy analogs, though this requires experimental validation.
Antifungal Activity
  • Analog 4 : 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives () show weak to moderate antifungal activity. The absence of a coumarin-imidazopyridine hybrid scaffold in these compounds highlights the importance of structural fusion for activity .

Physical and Spectroscopic Properties

Melting Points and Solubility
  • Methoxy and methyl groups likely increase crystallinity compared to diethylamino-substituted analogs .
  • Analog 5: Diethyl 7-(4-chlorophenyl)-8-cyano-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1j). Melts at 199–201°C, demonstrating the impact of nitro and cyano groups on thermal stability .
Spectroscopic Data
  • IR Spectroscopy : Methoxy-substituted coumarins show C=O stretches near 1,662–1,678 cm⁻¹, consistent with analogs in and .
  • NMR Spectroscopy : The 4-H proton in imidazopyridine derivatives appears as a singlet at 7.14–7.26 ppm, while aromatic protons range from 6.64–8.40 ppm .

Biological Activity

6-Methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a complex organic compound that exhibits a variety of biological activities. This compound belongs to the chromen-2-one family and features a fused heterocyclic structure, incorporating an imidazo[1,2-a]pyridine moiety. The unique combination of these structural elements contributes to its potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one can be represented as follows:

C16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_3

This compound's properties are influenced by the presence of the methoxy group and the imidazo[1,2-a]pyridine ring, which enhance its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may have antimicrobial effects against certain bacterial strains. Its efficacy appears to vary based on concentration and the specific type of bacteria tested .
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits by modulating neurotransmitter systems. It has shown potential in inhibiting GABA A receptors, which are involved in anxiety and sleep regulation .

The biological activity of 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is primarily attributed to its ability to bind to various enzymes and receptors. This binding can modulate their activity, leading to altered biological responses. For instance, its interaction with CDKs can lead to cell cycle arrest in cancer cells, while its effects on GABA A receptors may influence neuronal excitability.

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Study : A study published in Drug Target Insights evaluated the anticancer properties of related compounds and noted a significant reduction in tumor growth in vitro when treated with derivatives similar to 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one .
  • Antimicrobial Activity : Research conducted on various heterocyclic compounds demonstrated that derivatives of this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated moderate efficacy .

Comparative Analysis

To better understand the uniqueness of 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one, a comparative analysis with structurally similar compounds is helpful:

Compound NameStructure FeaturesDistinctive Characteristics
6-Bromo-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-oneContains a bromo substituentExhibits different reactivity patterns due to bromine substitution
6-Methylimidazo[1,2-a]pyridineLacks chromenone moietyFocused on different biological activities
8-Methoxy-3-(7-methylimidazo[1,2-a]pyridin-2-yl)-chromen-2-oneContains methoxy groupAlters solubility and biological interactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one?

  • Methodology :

  • Step 1 : Condensation reactions between 7-methylimidazo[1,2-a]pyridine derivatives and chromenone precursors (e.g., 6-methoxycoumarin-3-carboxylic acid derivatives) under reflux in polar aprotic solvents like DMF or DMSO .
  • Step 2 : Use coupling agents (e.g., EDCI/HOBt) to facilitate amide bond formation if substituents require functionalization .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity with HPLC (>95%) .
    • Key Considerations :
  • Monitor reaction progress with TLC to avoid over-functionalization.
  • Protect reactive sites (e.g., methoxy groups) during synthesis to prevent side reactions .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., imidazo[1,2-a]pyridine protons at δ 7.2–8.5 ppm, methoxy group at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Employ SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding patterns, critical for understanding intermolecular interactions .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~363.1) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine-coumarin hybrids?

  • Case Study :

  • Issue : Discrepancies in IC50_{50} values for antiproliferative activity (e.g., 2.7 µM vs. 10.2 µM in HEPG2 cells) .
  • Resolution :

Standardize assay conditions (e.g., cell passage number, serum concentration).

Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics to enzymes like cyclooxygenase-2 .

Use isogenic cell lines to isolate compound-specific effects from genetic variability .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced metabolic stability?

  • SAR Insights :

  • Lipophilicity : Fluorine or trifluoromethyl groups at specific positions (e.g., para to imidazo[1,2-a]pyridine) improve metabolic stability by reducing CYP450-mediated oxidation .
  • Substituent Effects :
PositionModificationImpact
7 (Imidazo)MethylReduces steric hindrance, enhances target binding
6 (Coumarin)MethoxyStabilizes π-π stacking with aromatic residues in enzyme active sites
  • In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

Q. What experimental and computational approaches are critical for analyzing non-linear optical (NLO) properties in this compound?

  • Methodology :

  • Experimental : Z-scan technique to measure third-order NLO coefficients (e.g., β ~1010^{-10} esu) under laser excitation .
  • Computational : Time-dependent DFT (B3LYP/6-311++G(d,p)) to model hyperpolarizability and electron density distribution .
    • Key Finding : The imidazo[1,2-a]pyridine moiety enhances intramolecular charge transfer, critical for NLO activity .

Key Recommendations for Researchers

  • Troubleshooting Synthesis : If low yields occur, replace DMF with ionic liquids (e.g., [BMIM][BF4_4]) to enhance reaction efficiency .
  • Data Validation : Cross-validate crystallographic data with Hirshfeld surface analysis to resolve ambiguities in hydrogen-bonding networks .

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